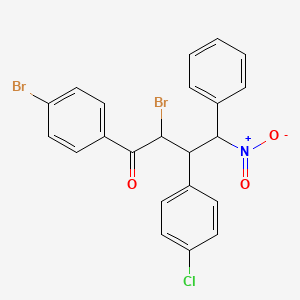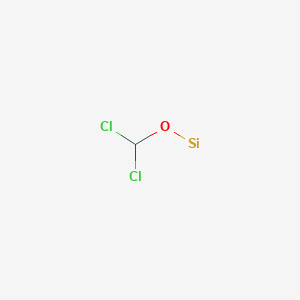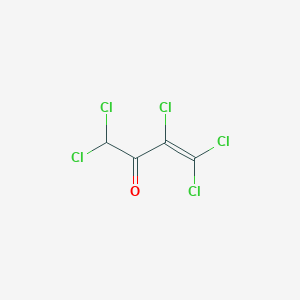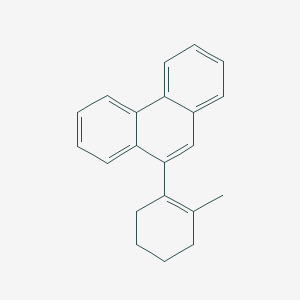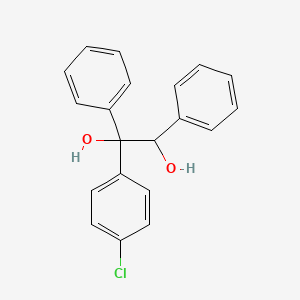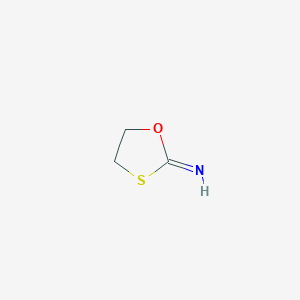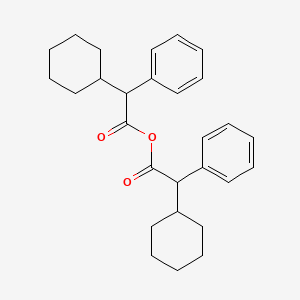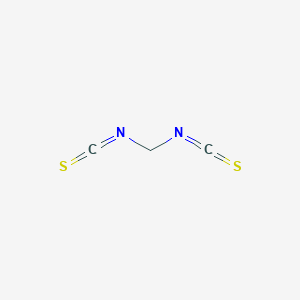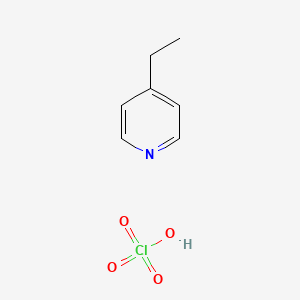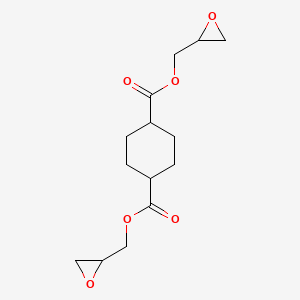
1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester is an organic compound with the molecular formula C14H18O6. It is a derivative of 1,4-cyclohexanedicarboxylic acid, where the carboxylic acid groups are esterified with oxiranylmethyl groups. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester can be synthesized through the esterification of 1,4-cyclohexanedicarboxylic acid with oxiranylmethyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The oxiranylmethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 1,4-Cyclohexanedicarboxylic acid.
Reduction: 1,4-Cyclohexanedicarboxylic acid, bis(hydroxymethyl) ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polycarbonates, providing enhanced mechanical properties and thermal stability.
Materials Science: The compound is used in the development of advanced materials, including coatings and adhesives, due to its excellent chemical resistance and durability.
Biology and Medicine: It is explored for its potential use in drug delivery systems, where it can enhance the stability and bioavailability of therapeutic agents.
Industry: The compound is used in the production of high-performance plastics and resins, contributing to the development of lightweight and durable materials.
Mécanisme D'action
The mechanism of action of 1,4-cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester involves its interaction with various molecular targets and pathways. In polymer chemistry, the ester groups participate in polymerization reactions, forming long-chain polymers with desirable properties. In drug delivery systems, the compound can encapsulate therapeutic agents, protecting them from degradation and facilitating their controlled release.
Comparaison Avec Des Composés Similaires
1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester can be compared with other similar compounds, such as:
1,2-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester: This compound has similar ester groups but differs in the position of the carboxylic acid groups on the cyclohexane ring.
1,4-Cyclohexanedicarboxylic acid, bis(2-hydroxyethyl) ester: This compound has hydroxyl groups instead of oxiranylmethyl groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific ester groups, which provide distinct reactivity and functionality in various applications.
Propriétés
Numéro CAS |
7176-17-2 |
|---|---|
Formule moléculaire |
C14H20O6 |
Poids moléculaire |
284.30 g/mol |
Nom IUPAC |
bis(oxiran-2-ylmethyl) cyclohexane-1,4-dicarboxylate |
InChI |
InChI=1S/C14H20O6/c15-13(19-7-11-5-17-11)9-1-2-10(4-3-9)14(16)20-8-12-6-18-12/h9-12H,1-8H2 |
Clé InChI |
HGXHJQLDZPXEOG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C(=O)OCC2CO2)C(=O)OCC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





